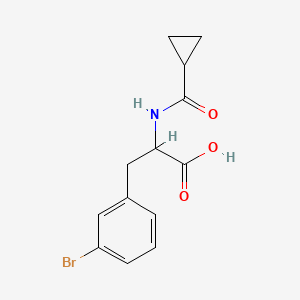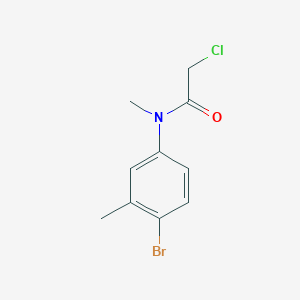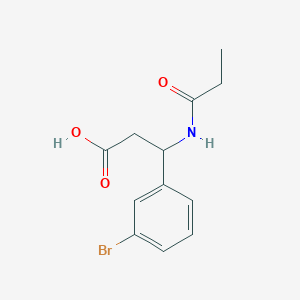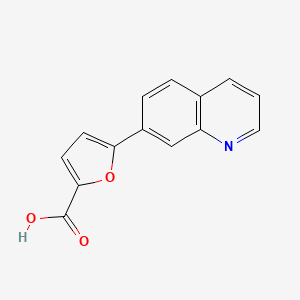
3-(3-Bromophenyl)-2-(cyclopropanecarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-2-(cyclopropanecarbonylamino)propanoic acid, commonly known as Boc-3-Br-Ph-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of 3-bromophenylalanine and is a non-proteinogenic amino acid. Boc-3-Br-Ph-OH is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Boc-3-Br-Ph-OH is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including proteases and kinases. Boc-3-Br-Ph-OH has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. It has also been shown to inhibit the activity of the kinase JAK2, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Boc-3-Br-Ph-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin K, which is involved in bone resorption. This suggests that Boc-3-Br-Ph-OH may have potential applications in the treatment of osteoporosis. Boc-3-Br-Ph-OH has also been shown to inhibit the activity of JAK2, which is involved in the regulation of immune responses. This suggests that Boc-3-Br-Ph-OH may have potential applications in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-3-Br-Ph-OH has several advantages for lab experiments. It is easy to synthesize and purify, and it has high chemical stability. Boc-3-Br-Ph-OH can also be easily incorporated into the structure of peptides and small molecules. However, Boc-3-Br-Ph-OH has some limitations for lab experiments. It is relatively expensive, and its mechanism of action is not well understood. In addition, Boc-3-Br-Ph-OH may have off-target effects, which can complicate its use in experiments.
Zukünftige Richtungen
There are several possible future directions for research on Boc-3-Br-Ph-OH. One direction is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that Boc-3-Br-Ph-OH targets. Another direction is to explore its potential applications in the treatment of osteoporosis and autoimmune disorders. This could involve testing Boc-3-Br-Ph-OH in animal models of these diseases. Finally, Boc-3-Br-Ph-OH could be used as a tool for studying protein-ligand interactions and for developing new drug discovery assays.
Synthesemethoden
Boc-3-Br-Ph-OH can be synthesized using various methods, including the use of 3-bromophenylalanine as a starting material. One common method involves the reaction of 3-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield Boc-3-Br-Ph-OH. Another method involves the reaction of 3-bromophenylalanine with Boc anhydride in the presence of a base such as TEA to yield Boc-3-Br-Ph-OH. These methods are efficient and yield high purity products.
Wissenschaftliche Forschungsanwendungen
Boc-3-Br-Ph-OH has potential applications in the field of medicinal chemistry. It can be used as a building block for the synthesis of various peptide and protein analogs. Boc-3-Br-Ph-OH can also be incorporated into the structure of small molecule drugs to enhance their potency and selectivity. In addition, Boc-3-Br-Ph-OH can be used as a tool for studying protein-ligand interactions and for developing new drug discovery assays.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-2-(cyclopropanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-10-3-1-2-8(6-10)7-11(13(17)18)15-12(16)9-4-5-9/h1-3,6,9,11H,4-5,7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHCYSIJRXKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


